molecular formula C15H12F3N3O4 B14406144 N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline CAS No. 84529-28-2

N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

Cat. No.: B14406144
CAS No.: 84529-28-2
M. Wt: 355.27 g/mol
InChI Key: NFMDLYCNVJONOC-UHFFFAOYSA-N
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Description

N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H12F3N3O4 It is characterized by the presence of nitro groups, a trifluoromethyl group, and an ethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline typically involves the nitration of N-phenyl-6-(trifluoromethyl)aniline followed by ethylation. The nitration process introduces nitro groups at the 2 and 4 positions of the phenyl ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The ethylation step involves the reaction of the nitrated compound with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and ethyl iodide.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

    Oxidation: The aniline moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in acidic medium for oxidation reactions.

Major Products Formed

    Reduction: N-Ethyl-2,4-diamino-N-phenyl-6-(trifluoromethyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the original compound.

Scientific Research Applications

N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
  • 2,4-Dinitro-N-phenyl-6-(trifluoromethyl)aniline
  • N-Methyl-2,4-dinitro-N-(2,4,6-trichlorophenyl)-6-(trifluoromethyl)aniline

Uniqueness

N-Ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

84529-28-2

Molecular Formula

C15H12F3N3O4

Molecular Weight

355.27 g/mol

IUPAC Name

N-ethyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline

InChI

InChI=1S/C15H12F3N3O4/c1-2-19(10-6-4-3-5-7-10)14-12(15(16,17)18)8-11(20(22)23)9-13(14)21(24)25/h3-9H,2H2,1H3

InChI Key

NFMDLYCNVJONOC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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